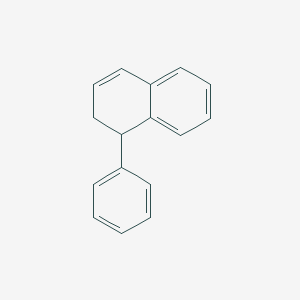

1-Phenyl-1,2-dihydronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods. One common method involves the hydrogenation of 1-phenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,2-dihydro-1-phenylnaphthalene may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve higher yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition

-

Microwave-assisted intramolecular dehydro-Diels-Alder (DDA) reactions of styrenyl precursors yield 1-phenyl-1,2-dihydronaphthalene lactones selectively in DMF. For example, precursor 15 forms lactone 16 in 20 minutes at 180°C under microwave irradiation .

-

Rhodium(III)-catalyzed ring-opening addition between azabenzonorbornadienes and cyclic N-sulfonyl ketimines produces 2-aryl dihydronaphthalene derivatives (e.g., 122 ) with >80% yield under redox-neutral conditions .

Thermal Rearrangements

-

Flash vacuum pyrolysis (FVP) of phenyl-substituted 1,2-dihydronaphthalenes leads to interconversion via 1,5-hydrogen shifts. For instance, this compound (15 ) rearranges to 1-phenyl-2,3-dihydronaphthalene (17 ) and forms diphenylbutadiene intermediates .

-

Ene-type -hydride shifts occur in cobalt-catalyzed reactions, converting allylic-substituted derivatives into E-aryl dienes with >85% selectivity (Table 4) .

Oxidation

-

Potassium permanganate and chromium trioxide oxidize this compound to ketones (e.g., α-tetralone) or carboxylic acids .

-

Biphenyl dioxygenase catalyzes dioxygenation to (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene (44% yield) and monooxygenation to (+)-(R)-2-hydroxy-1,2-dihydronaphthalene (15% yield) .

Reduction

-

Catalytic hydrogenation (H₂/Pd) saturates the dihydronaphthalene ring, forming decalin derivatives.

-

Cobalt(III)-carbene radical intermediates enable selective reductions, such as converting o-styryl N-tosyl hydrazones to 1,2-dihydronaphthalenes with 72–89% yields (Table 3) .

Photochemical Reactions

-

UV irradiation induces bond heterolysis in 1,1-dicyano-2,2-diphenyl-1,2-dihydronaphthalene, generating a carbocation (1-cyano-2,2-diphenylnaphthalenium) with a λ<sub>max</sub> at 545 nm. This species decays via first-order kinetics, with lifetimes ranging from 1 µs (ethanol) to 0.4 s (hexafluoropropan-2-ol) .

-

Visible light catalysis facilitates reactions with α-bromochalcones, yielding bis(phenylmethanone) derivatives (e.g., 3b ) in 72% isolated yield (mp 97–98°C) .

Electrophilic Aromatic Substitution

-

Nitration introduces nitro groups at the para position of the phenyl ring using HNO₃/H₂SO₄.

-

Sulfonation with N-sulfonyl ketimines under rhodium catalysis produces 2-sulfonylated 3,4-dihydronaphthalenes (e.g., 3aa ) in 88% yield .

Radical Reactions

-

Phenyl radical addition to 1,3-butadiene forms trans-1,3-butadienylbenzene (86% branching ratio) and 1,4-dihydronaphthalene (44% yield) at 873 K (Table 2) .

-

Cobalt-mediated -hydride shifts yield E-aryl dienes exclusively when allylic substituents are present (Table 4) .

Table 1: Product Distribution in Phenyl Radical Reactions

| Product | Formula | Branching Ratio | Conditions |

|---|---|---|---|

| trans-1,3-Butadienylbenzene | C₁₀H₁₀ | 86 ± 4% | 873 K, 300 Torr |

| 1,4-Dihydronaphthalene | C₁₀H₁₀ | 44% | 873 K, 300 Torr |

| Styrene | C₈H₈ | 6 ± 2% | 873 K, 300 Torr |

Table 2: Yields in Catalytic Syntheses

| Substrate | Product | Yield | Catalyst |

|---|---|---|---|

| o-Styryl N-tosyl hydrazone | 1,2-Dihydronaphthalene | 89% | [Co(TPP)] |

| Allylic-substituted hydrazone | E-Aryl diene | 85% | [Co(TPP)] |

Mechanistic Insights

-

Cyclization vs. Hydride Shift : Cobalt-catalyzed reactions proceed via o-quinodimethane (o-QDM) intermediates. These either undergo 6π-cyclization to form 1,2-dihydronaphthalenes or -hydride shifts to produce E-aryl dienes (Scheme 5) .

-

Enzymatic Oxidation : Biphenyl dioxygenase enantioselectively dehydrogenates (+)-(1S,2R)-cis-diols, while monooxygenation forms naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Organic Synthesis and Intermediates

ADHN serves as a valuable intermediate in the synthesis of complex organic molecules. Its derivatives are frequently utilized in the production of pharmaceuticals and natural products. For instance, ADHN has been employed in the total synthesis of various bioactive compounds such as podophyllotoxin and its derivatives, which are important for their anticancer properties .

1.2 Diels–Alder Reactions

ADHN derivatives have been shown to participate effectively in Diels–Alder reactions, which are crucial for constructing cyclic structures. The compound can act as a diene in these reactions, leading to the formation of complex polycyclic systems with high stereoselectivity .

1.3 Cyclopropanation Reactions

Recent studies have demonstrated the utility of ADHN in cyclopropanation reactions mediated by chromium catalysts. These reactions yield cyclopropane derivatives that are important for further functionalization and application in medicinal chemistry .

2.1 Antioxidant Properties

Research indicates that ADHN exhibits antioxidant activity, making it a candidate for incorporation into formulations aimed at combating oxidative stress-related diseases .

2.2 Microbial Metabolism

The compound has been studied for its biodegradation potential by microbial strains such as Sphingomonas yanoikuyae, which can oxidize ADHN through dioxygenation and monooxygenation processes . This highlights its relevance in environmental chemistry and bioremediation efforts.

Case Studies

Wirkmechanismus

The mechanism of action of 1,2-dihydro-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3,4-dihydronaphthalene: Similar in structure but differs in the position of the phenyl group.

1,2-Dihydro-4-phenylnaphthalene: Another structural isomer with the phenyl group at a different position.

Uniqueness

1-Phenyl-1,2-dihydronaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

16606-46-5 |

|---|---|

Molekularformel |

C16H14 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1-phenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-11,16H,12H2 |

InChI-Schlüssel |

MEUOGBCTOLDRCM-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |

Kanonische SMILES |

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |

Key on ui other cas no. |

16606-46-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.